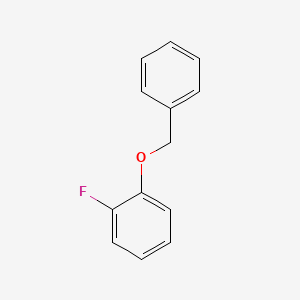

1-Benzyloxy-2-fluoro-benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89803. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSQIFUSMWMQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293479 | |

| Record name | 1-Benzyloxy-2-fluoro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-21-8 | |

| Record name | 368-21-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyloxy-2-fluoro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Benzyloxy-2-fluoro-benzene for Advanced Research

Abstract

This technical guide provides an in-depth overview of 1-Benzyloxy-2-fluoro-benzene, a key intermediate in synthetic organic chemistry with significant potential in the fields of medicinal chemistry and materials science. This document offers a detailed exploration of its chemical identifiers, physicochemical properties, synthesis and purification protocols, spectroscopic data, and key applications. Furthermore, it provides comprehensive safety and handling procedures to ensure its effective and safe utilization in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile building block.

Core Identifiers and Physicochemical Properties

This compound, a substituted aromatic ether, is a valuable synthon due to the presence of a reactive fluorine atom and a protective benzyloxy group. These features allow for a range of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules.

| Identifier | Value | Source |

| CAS Number | 368-21-8 | [1] |

| Molecular Formula | C₁₃H₁₁FO | [1][2] |

| Molecular Weight | 202.22 g/mol | [2] |

| IUPAC Name | 1-fluoro-2-(phenylmethoxy)benzene | [2] |

| Synonyms | 1-(Benzyloxy)-2-fluorobenzene, Benzyl 2-fluorophenyl ether | [1] |

| Appearance | White to off-white solid | |

| Storage Temperature | Room Temperature, sealed in dry conditions |

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-fluorophenol is deprotonated by a base to form the corresponding phenoxide, which then reacts with benzyl bromide to yield the desired ether.[3][4][5]

Detailed Experimental Protocol: Williamson Ether Synthesis

Materials:

-

2-Fluorophenol

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone or N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add 2-fluorophenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

-

Add a suitable solvent, such as acetone or DMF, to the flask.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the 2-fluorophenoxide ion.

-

Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

While experimental spectra for this compound are not widely available in public databases, predicted data and data from structurally similar compounds provide a reliable reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the fluorophenyl and benzyl groups, as well as a singlet for the benzylic methylene protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the 13 unique carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large coupling constant.[6][7]

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (~202.22 g/mol ).[2] Key fragmentation patterns would likely involve the cleavage of the benzylic ether bond, leading to characteristic fragment ions.[8]

Applications in Drug Discovery and Organic Synthesis

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[9] this compound serves as a valuable precursor for the synthesis of various biologically active molecules. Its derivatives have been investigated for their potential as therapeutic agents.[10]

The reactivity of the carbon-bromine bond in analogous compounds suggests that this compound can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[11][12] This makes it a versatile building block for the synthesis of complex biaryl and aryl-heteroaryl structures, which are common motifs in pharmaceuticals.

Caption: Potential cross-coupling reactions of this compound.

Safety, Handling, and Disposal

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

Hazard Identification

This compound is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat.

Handling and Storage

-

Handle in a well-ventilated area, preferably in a fume hood.[13][14]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[15]

-

Wash hands thoroughly after handling.[15]

-

Store in a tightly closed container in a dry and cool place.[14][16][17]

Disposal

This compound is a halogenated organic compound and should be disposed of as hazardous waste.[18][19][20] Do not dispose of it down the drain.[14] Collect in a designated, properly labeled container for halogenated organic waste for subsequent incineration by a licensed waste disposal company.[18][19][21]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its unique combination of a benzyloxy protecting group and a reactive fluorine atom provides a powerful tool for the construction of complex molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and safe handling to facilitate its effective use in advanced research and development.

References

- 1. This compound 368-21-8, China this compound 368-21-8 Manufacturers, China this compound 368-21-8 Suppliers - capotchem [chemnet.com]

- 2. This compound | C13H11FO | CID 259659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 14. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

- 15. dezenfeksiyon.gbl.com.tr [dezenfeksiyon.gbl.com.tr]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. carlroth.com [carlroth.com]

- 18. bucknell.edu [bucknell.edu]

- 19. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 20. 7.2 Organic Solvents [ehs.cornell.edu]

- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to the Synthesis of 1-Benzyloxy-2-fluoro-benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyloxy-2-fluoro-benzene is a valuable fluorinated aryl ether intermediate in medicinal chemistry and materials science. Its synthesis is pivotal for the construction of more complex molecular architectures where the fluorine atom modulates electronic properties and metabolic stability, and the benzyl group serves as a robust protecting group for the phenolic oxygen. This guide provides a comprehensive exploration of the primary and most efficient synthetic pathway to this compound: the Williamson ether synthesis. We will delve into the mechanistic underpinnings, provide a detailed, field-proven experimental protocol, and analyze the critical parameters that govern reaction success, including the strategic selection of reagents and solvents. This document is structured to offer both a theoretical foundation and a practical, actionable workflow for laboratory synthesis.

Introduction and Strategic Overview

The synthesis of aryl ethers is a cornerstone of modern organic chemistry. Among the various methods, the Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains the simplest and most popular approach for preparing both symmetrical and asymmetrical ethers due to its broad scope and reliability.[1] This method is exceptionally well-suited for the preparation of this compound.

The core strategy involves the reaction of a 2-fluorophenoxide ion with a benzylating agent. This process follows a bimolecular nucleophilic substitution (SN2) mechanism, a concerted process where the nucleophilic phenoxide attacks the electrophilic benzylic carbon, displacing a leaving group.[1][2] The selection of a primary benzylic electrophile, such as benzyl bromide, is critical as it minimizes the potential for competing elimination reactions that can occur with secondary or tertiary halides.[3][4]

Caption: Overall workflow for the synthesis of this compound.

Mechanistic Deep Dive: The SN2 Pathway

The efficacy of the Williamson ether synthesis for this transformation hinges on the principles of the SN2 reaction.

-

Deprotonation: The reaction is initiated by a base, which abstracts the acidic proton from the hydroxyl group of 2-fluorophenol (pKa ≈ 8.8) to form the 2-fluorophenoxide anion. This step is crucial as the phenoxide is a significantly stronger nucleophile than the parent phenol.

-

Nucleophilic Attack: The newly formed 2-fluorophenoxide ion then acts as the nucleophile. It attacks the electrophilic methylene carbon of the benzyl halide from the backside, relative to the leaving group (e.g., bromide).[1] This backside attack leads to an inversion of stereochemistry at the electrophilic carbon, although this is not observable in the case of an achiral benzyl group.

-

Transition State & Product Formation: The reaction proceeds through a high-energy, trigonal bipyramidal transition state where the C-O bond is partially formed and the C-Br bond is partially broken. The reaction concludes with the expulsion of the bromide ion and the formation of the C-O ether linkage, yielding this compound.

Caption: The concerted Sₙ2 mechanism for the formation of the ether linkage.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of this compound.

Materials & Reagents:

-

2-Fluorophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous, finely powdered

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with stir bar

-

Reflux condenser

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluorophenol (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF (approx. 5-10 mL per mmol of phenol) to dissolve the starting material. To this solution, add anhydrous potassium carbonate (1.5 - 2.0 eq). Stir the resulting suspension vigorously at room temperature for 20-30 minutes to facilitate phenoxide formation.

-

Alkylation: Add benzyl bromide (1.1 - 1.2 eq) dropwise to the stirring suspension.

-

Reaction Conditions: Heat the reaction mixture to 70-80°C and maintain this temperature for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 2-fluorophenol spot is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing cold deionized water (approx. 3-4 times the volume of DMF used).

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product and concentrate to afford this compound as a clear oil or low-melting solid.

Causality and Optimization of Experimental Parameters

The success of this synthesis is highly dependent on the careful selection of each component.

| Parameter | Choice(s) | Rationale & Field Insights |

| Phenolic Substrate | 2-Fluorophenol | The starting material. The fluorine atom is electronically withdrawing but does not sterically hinder the hydroxyl group, allowing for efficient phenoxide formation. |

| Benzylating Agent | Benzyl Bromide, Benzyl Chloride, Benzyl Tosylate | Benzyl bromide is the most common choice due to its high reactivity and the excellent leaving group ability of bromide.[5] Benzyl chloride is a cheaper but less reactive alternative. Benzyl tosylate , while needing to be prepared separately, is an excellent electrophile with a non-nucleophilic leaving group, often leading to very clean reactions.[6] |

| Base | K₂CO₃, NaH, Cs₂CO₃ | K₂CO₃ is a mild, inexpensive, and easy-to-handle base sufficient for deprotonating phenols.[7] For less reactive systems or to ensure complete, irreversible deprotonation, a stronger base like Sodium Hydride (NaH) is highly effective but requires strictly anhydrous conditions.[8][9] Cs₂CO₃ is more soluble and can accelerate reactions but is more expensive. |

| Solvent | DMF, Acetonitrile, Acetone | Polar aprotic solvents are essential. They solvate the cation (e.g., K⁺) while leaving the phenoxide anion poorly solvated, thereby increasing its nucleophilicity and accelerating the SN2 reaction.[1] DMF and Acetonitrile are excellent choices.[1][7] Acetone is also viable, particularly in combination with K₂CO₃.[5] |

| Temperature | 50 - 100 °C | Heating is generally required to achieve a reasonable reaction rate.[1] Temperatures in the 70-80 °C range provide a good balance between reaction speed and minimizing potential side reactions. Monitoring by TLC is crucial to avoid prolonged heating after completion. |

Conclusion

The Williamson ether synthesis provides a robust, high-yielding, and reliable pathway to this compound. By understanding the underlying SN2 mechanism and carefully selecting the appropriate base, solvent, and reaction conditions, researchers can efficiently produce this key intermediate for applications in drug discovery and materials science. The protocol and insights provided in this guide serve as a validated foundation for the successful execution of this important transformation.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 1-Benzyloxy-2-fluoro-benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Fluorinated Aromatic Ethers

1-Benzyloxy-2-fluoro-benzene is a fluorinated aromatic ether. The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of such molecules.[3]

This guide provides a detailed analysis of the proton (¹H) NMR spectrum of this compound. As a senior application scientist, the focus here is not merely on data reporting, but on the causal relationships between the molecular structure and the resulting spectral features. We will explore the underlying principles of chemical shifts and spin-spin coupling, particularly the significant influence of the fluorine atom, to provide a comprehensive framework for spectral interpretation.

Fundamental Principles: The Influence of Fluorine in ¹H NMR

The ¹H NMR spectrum of an organic molecule is governed by the chemical environment of each proton. In this compound, two key factors dictate the spectrum's appearance:

-

Electronegativity and Shielding: The oxygen of the benzyloxy group and the fluorine atom are highly electronegative. They withdraw electron density from the aromatic ring, a phenomenon known as deshielding. This effect generally shifts the signals of nearby protons to a higher frequency (downfield) in the NMR spectrum.[4]

-

Spin-Spin Coupling (J-coupling): Protons and fluorine-19 both possess a nuclear spin of I = ½.[5] This allows them to couple with each other through the molecule's bonding network, splitting their respective NMR signals. This coupling is distance-dependent and provides invaluable information about the connectivity of the molecule. The magnitude of the coupling constant, J, is measured in Hertz (Hz).[6]

-

¹H-¹H Coupling: Protons on adjacent carbons (vicinal, ³JHH) typically show couplings of 6-8 Hz in aromatic systems. Longer-range couplings (meta, ⁴JHH; para, ⁵JHH) are smaller (1-3 Hz and <1 Hz, respectively).

-

¹H-¹⁹F Coupling: Coupling between protons and fluorine is often stronger and occurs over more bonds than proton-proton coupling.[7] The magnitude varies significantly with the number of bonds separating the nuclei:

-

³JHF (ortho): 6-10 Hz

-

⁴JHF (meta): 4-8 Hz

-

⁵JHF (para): < 2 Hz

-

-

Experimental Protocol: Acquiring High-Quality ¹H NMR Data

A self-validating protocol is essential for obtaining reproducible and accurate NMR data.[8][9] The following methodology outlines the best practices for analyzing this compound.

3.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte.[9][10] Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve many organic compounds and its relative ease of removal post-analysis.[11][12] Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative for less soluble compounds.[8]

-

Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[11][13] Ensure complete dissolution, using a vortex mixer if necessary.[9]

-

Transfer: Transfer the solution to a high-quality 5 mm NMR tube, ensuring a sample height of at least 4-5 cm.[9][13] Cap the tube to prevent solvent evaporation and contamination.[9]

3.2. NMR Instrument Parameters (400 MHz Spectrometer)

-

Experiment: Standard 1D Proton acquisition.

-

Temperature: 298 K (25 °C).[13]

-

Pulse Program: A standard single 90° pulse program (e.g., 'zg30' on Bruker systems).

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 5 seconds. A sufficiently long delay is crucial for accurate signal integration, particularly in quantitative analysis.

-

Number of Scans (NS): 8 to 16 scans, depending on the sample concentration.

-

Spectral Width (SW): 0-12 ppm.

3.3. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to improve the signal-to-noise ratio while maintaining good resolution.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.[13]

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.[13]

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Spectral Analysis

The structure of this compound contains two distinct aromatic systems and a methylene bridge, leading to a complex but interpretable spectrum.

4.1. The Benzyl Group Protons (C₆H₅CH₂-)

-

Phenyl Protons (-C₆H₅): These five protons are expected to appear as a complex, overlapping multiplet in the range of δ 7.30-7.50 ppm . The signals for benzyl ethers typically appear in this region.[14][15]

-

Methylene Protons (-CH₂-): These two protons are adjacent to an oxygen atom and an aromatic ring, which deshields them significantly. They are chemically equivalent and not coupled to any other protons, so they should appear as a sharp singlet at approximately δ 5.1-5.2 ppm .[4]

4.2. The Fluoro-substituted Aromatic Protons (-C₆H₄F)

This is the most complex and informative region of the spectrum. The four protons on this ring are all chemically distinct due to the substitution pattern. We will analyze them proton by proton, moving around the ring from the fluorine substituent.

-

H3 (ortho to F): This proton is strongly influenced by both the adjacent fluorine and the benzyloxy group. It experiences coupling to H4 (³JHH), the fluorine (³JHF), and H5 (⁴JHH). The resulting signal is predicted to be a doublet of doublet of doublets (ddd) around δ 7.15-7.25 ppm .

-

H6 (ortho to OBn): This proton is coupled to H5 (³JHH) and H4 (⁴JHH). It is also weakly coupled to the fluorine (⁵JHF), which may or may not be resolved. This signal is expected to be a multiplet, likely appearing as a doublet of doublets, around δ 7.05-7.15 ppm .

-

H4 and H5 (meta/para to F): These protons are coupled to each other (³JHH) and to the other protons on the ring, as well as to the fluorine (⁴JHF and ⁵JHF). They will appear as complex, overlapping multiplets in the region of δ 6.90-7.10 ppm .

4.3. Data Summary Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H (Benzyl Phenyl) | 7.30 - 7.50 | Multiplet (m) | - |

| H3 | 7.15 - 7.25 | Doublet of Doublet of Doublets (ddd) | ³JH3-H4 ≈ 8-9; ³JH3-F ≈ 8-10; ⁴JH3-H5 ≈ 1-2 |

| H6 | 7.05 - 7.15 | Multiplet (m) or Doublet of Doublets (dd) | ³JH6-H5 ≈ 8-9; ⁴JH6-H4 ≈ 1-2 |

| H4, H5 | 6.90 - 7.10 | Multiplet (m) | - |

| H (Methylene, -CH₂-) | 5.10 - 5.20 | Singlet (s) | - |

Visualization of Key Coupling Interactions

To clarify the complex spin-spin coupling network within the fluoro-substituted ring, the following diagram illustrates the primary interactions influencing the splitting patterns.

Caption: Key ³JHH and nJHF coupling interactions in this compound.

Conclusion

The ¹H NMR spectrum of this compound is a powerful fingerprint for its structural verification. The characteristic singlet of the benzylic protons, the multiplet of the unsubstituted phenyl ring, and the uniquely split signals of the fluorinated aromatic ring provide a wealth of information. A thorough understanding of H-H and H-F coupling constants is paramount for accurately assigning the complex multiplets of the substituted ring. This guide provides the predictive framework and experimental rigor necessary for researchers to confidently interpret such spectra, ensuring the structural integrity of this and similar fluorinated compounds in drug discovery and development pipelines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. eclass.uoa.gr [eclass.uoa.gr]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 10. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]

- 11. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 12. youtube.com [youtube.com]

- 13. pubsapp.acs.org [pubsapp.acs.org]

- 14. Benzyl methyl ether(538-86-3) 1H NMR spectrum [chemicalbook.com]

- 15. Benzyl ether(103-50-4) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-Benzyloxy-2-fluoro-benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-benzyloxy-2-fluoro-benzene. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted data, corroborated by experimental data from structural analogs, to offer a detailed assignment of the carbon resonances. We delve into the underlying principles of substituent effects, particularly the influence of the fluorine and benzyloxy groups on the benzene ring, to provide a robust framework for spectral interpretation. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and materials science who encounter similar molecular scaffolds.

Introduction: The Structural Significance of Fluorinated Benzyl Ethers

The this compound moiety is a key structural element in a variety of organic molecules, including pharmaceuticals, agrochemicals, and materials. The presence of both a bulky, electron-withdrawing benzyloxy group and a highly electronegative fluorine atom on adjacent carbons of a benzene ring creates a unique electronic and steric environment. Understanding the precise ¹³C NMR chemical shifts of this compound is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of its ¹³C NMR spectrum, grounded in theoretical predictions and comparative data analysis.

Predicted ¹³C NMR Spectrum of this compound

Due to the limited availability of experimental ¹³C NMR data for this compound in public databases, a predicted spectrum was generated using the online tool NMRDB.org[1]. The predicted chemical shifts are presented in Table 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) |

| C1 (-O-Bn) | 148.0 | Doublet |

| C2 (-F) | 152.5 | Doublet |

| C3 | 116.5 | Doublet |

| C4 | 124.5 | Singlet |

| C5 | 121.0 | Singlet |

| C6 | 115.0 | Doublet |

| C7 (-CH₂-) | 71.0 | Singlet |

| C8 (ipso-Ph) | 136.5 | Singlet |

| C9 (ortho-Ph) | 128.5 | Singlet |

| C10 (meta-Ph) | 128.0 | Singlet |

| C11 (para-Ph) | 127.5 | Singlet |

Note: The predicted multiplicities due to ¹⁹F coupling are based on expected through-bond interactions. Actual spectra may show more complex splitting patterns.

Deconstruction and Analysis: The Influence of Substituents

The predicted chemical shifts can be rationalized by dissecting the molecule into its constituent parts and considering the electronic effects of the fluorine and benzyloxy substituents on the aromatic ring.

The Fluorinated Benzene Ring: A Comparison with 2-Fluorophenol

The electronic environment of the fluorinated aromatic ring in this compound is significantly influenced by the strongly electronegative fluorine atom and the oxygen of the ether linkage. To understand these effects, a comparison with the experimental ¹³C NMR data of 2-fluorophenol is instructive (Table 2).

Table 2: Experimental ¹³C NMR Chemical Shifts for 2-Fluorophenol

| Carbon Atom | Chemical Shift (ppm) |

| C1 (-OH) | 146.4 (d, J = 11.5 Hz) |

| C2 (-F) | 151.8 (d, J = 240.2 Hz) |

| C3 | 116.1 (d, J = 2.9 Hz) |

| C4 | 124.6 (d, J = 3.8 Hz) |

| C5 | 120.3 (s) |

| C6 | 116.3 (d, J = 19.1 Hz) |

Source: ChemicalBook[2]

The carbon directly attached to the fluorine (C2) exhibits a large chemical shift and a significant one-bond C-F coupling constant, which is a characteristic feature of fluorinated aromatic compounds[3]. The benzyloxy group in our target molecule is expected to exert a similar, albeit slightly modified, electronic influence as the hydroxyl group in 2-fluorophenol.

The Benzyloxy Group: Insights from Anisole and Benzyl Ethers

The benzyloxy substituent introduces a methylene bridge and a second phenyl ring. The chemical shift of the methylene carbon (C7) is typically found in the range of 70-80 ppm. The phenyl ring of the benzyl group will show its own set of signals, generally less affected by the substituents on the other ring. For comparison, the ¹³C NMR data for anisole and 4-fluoroanisole are presented in Table 3.

Table 3: Experimental ¹³C NMR Chemical Shifts for Anisole and 4-Fluoroanisole

| Carbon Atom | Anisole (ppm)[4][5] | 4-Fluoroanisole (ppm)[6] |

| C1 (-OCH₃) | 159.9 | 159.4 (d, J=241.6 Hz) |

| C2, C6 | 114.1 | 115.8 (d, J=22.8 Hz) |

| C3, C5 | 129.5 | 115.8 (d, J=22.8 Hz) |

| C4 | 120.7 | 155.8 (d, J=1.9 Hz) |

| -OCH₃ | 54.8 | 55.6 |

The data illustrates the typical shielding and deshielding effects of the methoxy group on the aromatic ring. The benzyloxy group will have a similar influence, with the addition of the benzyl moiety's own carbon signals.

Experimental Protocol for ¹³C NMR Acquisition

For researchers intending to acquire an experimental ¹³C NMR spectrum of this compound, the following protocol is recommended.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 20-50 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can slightly influence chemical shifts.

-

NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Temperature: Maintain a constant temperature, typically 298 K.

-

Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm).

-

Acquisition Time: An acquisition time of at least 1-2 seconds is recommended.

-

Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of quaternary carbons.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 128 to 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Apply a baseline correction.

-

Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Visualization of Key Structural Relationships

The following diagrams illustrate the key structural features and their influence on the ¹³C NMR spectrum.

Caption: Substituent effects on the aromatic ring.

Caption: Workflow for ¹³C NMR analysis.

Conclusion and Future Perspectives

This in-depth technical guide provides a detailed framework for understanding the ¹³C NMR chemical shifts of this compound. By combining high-quality spectral prediction with a thorough analysis of substituent effects and comparative data from structural analogs, we have presented a reliable assignment of the carbon resonances. The provided experimental protocol offers a standardized approach for acquiring high-quality ¹³C NMR data for this and related compounds. As the synthesis and application of complex fluorinated organic molecules continue to expand, the principles and methodologies outlined in this guide will serve as a valuable resource for the scientific community, aiding in the rapid and accurate characterization of novel chemical entities.

References

- 1. Visualizer loader [nmrdb.org]

- 2. Studies of 13C n.m.r. substituent chemical shifts of disubstituted benzenes using multivariate data analysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anisole(100-66-3) 13C NMR spectrum [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Fluoroanisole(459-60-9) 13C NMR [m.chemicalbook.com]

mass spectrometry fragmentation pattern of 1-Benzyloxy-2-fluoro-benzene

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Benzyloxy-2-fluoro-benzene

Introduction: Unveiling the Molecular Blueprint

In the landscape of modern drug discovery and materials science, halogenated aromatic ethers such as this compound (C₁₃H₁₁FO, Mol. Wt. 202.22 g/mol ) serve as pivotal structural motifs and synthetic intermediates.[1][2][3][4] Elucidating the precise structure and ensuring the purity of these compounds is a non-negotiable prerequisite for their application. Electron Ionization Mass Spectrometry (EI-MS) stands as a cornerstone analytical technique for this purpose, offering a reproducible molecular "fingerprint" through characteristic fragmentation patterns.[5] This guide provides a detailed exploration of the expected EI-MS fragmentation pathways of this compound, grounded in the fundamental principles of gas-phase ion chemistry. We will dissect the causal mechanisms behind the formation of key fragment ions, present a robust experimental protocol for data acquisition, and offer insights for confident spectral interpretation.

Pillar 1: The Ionization Event - Initiating Fragmentation

The journey from a neutral molecule to a mass spectrum begins in the ion source. In EI-MS, the gaseous sample molecule is bombarded by a high-energy electron beam, typically standardized at 70 eV.[6] This energy is substantially higher than the ionization energy of most organic molecules, ensuring efficient ionization and inducing reproducible fragmentation.

The initial event is the ejection of a single electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•). The site of electron removal is dictated by the molecule's electronic structure, following the general principle that electrons in non-bonding (n) orbitals are most easily removed, followed by those in π-orbitals, and finally, the most tightly held σ-bond electrons.[7] For this compound, the lone pair electrons on the ether oxygen are the most probable site of initial ionization.

The resultant molecular ion is energetically unstable and rapidly undergoes a series of unimolecular dissociation reactions. These fragmentation pathways are not random; they are governed by the principles of chemical stability, favoring the formation of stable neutral molecules and carbocations.

Pillar 2: Deconstructing the Molecule - The Fragmentation Cascade

The mass spectrum of this compound is predicted to be dominated by fragmentation pathways characteristic of benzyl ethers and aromatic compounds. The molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 202 is expected to be clearly visible, as the presence of two aromatic rings lends considerable stability.[8]

The Dominant Pathway: Formation of the Tropylium Ion

The most significant fragmentation pathway for benzyl ethers is the cleavage of the bond beta to the unsubstituted phenyl ring.[8][9]

-

Benzylic C-O Bond Cleavage: The bond between the benzylic carbon and the ether oxygen undergoes homolytic or heterolytic cleavage.

-

Formation of the Benzyl Cation (m/z 91): This cleavage results in the formation of a C₇H₇⁺ cation and a 2-fluorophenoxy radical.

-

Rearrangement to Tropylium Ion: The initially formed benzyl cation rapidly rearranges into the highly stable, aromatic tropylium ion. This ion is exceptionally stable, and as a result, the peak at m/z 91 is anticipated to be the base peak (the most intense peak) in the spectrum.

This fragmentation is a powerful diagnostic tool for identifying the benzyl ether moiety within a molecule.

Secondary and Confirmatory Fragmentation Pathways

While the tropylium ion is the star of the show, other fragment ions provide crucial, confirmatory structural evidence.

-

Fragmentation of the Tropylium Ion (m/z 91 → m/z 65): The stable tropylium ion itself can fragment further through the characteristic loss of a neutral acetylene molecule (C₂H₂). This process yields the C₅H₅⁺ cation, resulting in a significant peak at m/z 65 .[10] The presence of the m/z 65 peak strongly corroborates the existence of the m/z 91 ion.

-

Cleavage of the Aryl-Oxygen Bond (Formation of m/z 95): An alternative cleavage can occur at the bond between the ether oxygen and the fluorinated aromatic ring. This pathway produces the 2-fluorophenyl cation (C₆H₄F⁺) at m/z 95 and a neutral benzyloxy radical. The intensity of this peak is expected to be lower than that of the tropylium ion due to the superior stability of the latter.

-

Hydrogen Rearrangement (Formation of m/z 112): Aromatic ethers are known to undergo fragmentation involving hydrogen migration.[8] A plausible pathway involves the transfer of a hydrogen atom from the benzylic position to the fluorinated ring, leading to the elimination of a neutral toluene molecule (C₇H₈) and the formation of the 2-fluorophenol radical cation at m/z 112 .

The following diagram illustrates these primary fragmentation pathways.

Caption: Predicted primary and secondary fragmentation pathways of this compound in EI-MS.

Summary of Key Diagnostic Ions

The combination of these ions creates a unique fingerprint, allowing for a high-confidence identification of the parent molecule.

| m/z | Proposed Structure | Ion Formula | Fragmentation Mechanism | Expected Intensity |

| 202 | Molecular Ion | [C₁₃H₁₁FO]⁺• | Electron Ionization | Moderate |

| 112 | 2-Fluorophenol Ion | [C₆H₅FO]⁺• | H-Rearrangement & Loss of Toluene | Low to Moderate |

| 95 | 2-Fluorophenyl Cation | [C₆H₄F]⁺ | α-Cleavage (Aryl-O Bond) | Moderate |

| 91 | Tropylium Ion | [C₇H₇]⁺ | β-Cleavage (Benzyl-O Bond) | High (Base Peak) |

| 65 | Phenyl Cation | [C₅H₅]⁺ | Loss of C₂H₂ from Tropylium Ion | Moderate |

Pillar 3: A Self-Validating Experimental Protocol

Reproducible and high-quality data is the bedrock of trustworthy analysis. The following protocol outlines a standard operating procedure for acquiring the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a technique ideally suited for volatile and thermally stable compounds.[6]

Experimental Workflow Diagram

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound, CasNo.368-21-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 4. This compound 368-21-8, China this compound 368-21-8 Manufacturers, China this compound 368-21-8 Suppliers - capotchem [chemnet.com]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. thiele.ruc.dk [thiele.ruc.dk]

- 8. GCMS Section 6.13 [people.whitman.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scribd.com [scribd.com]

physical properties and solubility of 1-Benzyloxy-2-fluoro-benzene

An In-Depth Technical Guide to 1-Benzyloxy-2-fluoro-benzene: Physicochemical Properties and Solubility

Introduction

This compound (CAS No: 368-21-8) is a fluorinated aromatic ether. Its structure, featuring a benzyl group attached via an ether linkage to a fluorinated benzene ring, makes it a molecule of interest in synthetic organic chemistry. The presence of the fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of molecules, making fluorinated compounds valuable intermediates in the development of pharmaceuticals and advanced materials.[1][2] This guide provides a detailed examination of the core physical properties and solubility profile of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. The properties of this compound are summarized below. These values are primarily computed, as detailed experimental data is not extensively available in public literature.[3]

| Property | Value | Source |

| IUPAC Name | 1-fluoro-2-phenylmethoxybenzene | PubChem[3] |

| Synonyms | Benzyl 2-fluorophenyl ether, 1-(Benzyloxy)-2-fluorobenzene | ChemNet[4] |

| CAS Number | 368-21-8 | PubChem[3] |

| Molecular Formula | C₁₃H₁₁FO | PubChem[3] |

| Molecular Weight | 202.22 g/mol | PubChem[3] |

| Appearance | Solid (Predicted/Inferred from similar compounds) | N/A |

| XLogP3-AA | 3.9 | PubChem[5] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |

| Rotatable Bond Count | 3 | PubChem[3] |

Note: Experimental values for properties such as melting point and boiling point are not consistently reported in publicly accessible databases. Researchers should determine these values empirically.

Solubility Profile: A Mechanistic Insight

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[7] The molecular structure of this compound contains both polar and non-polar characteristics that dictate its solubility.

-

Polar Features : The ether linkage (C-O-C) introduces a polar element to the molecule. The oxygen atom possesses lone pairs of electrons and can act as a hydrogen bond acceptor, allowing for potential interactions with protic solvents.[8]

-

Non-Polar Features : The molecule is dominated by two bulky, non-polar aromatic rings (the benzyl ring and the fluorophenyl ring). This significant hydrocarbon content results in a largely hydrophobic and lipophilic character.[9][10]

Based on this structure, the following solubility profile can be predicted:

-

Water : Solubility in water is expected to be very low. While the ether oxygen can form hydrogen bonds with water, the large non-polar surface area of the aromatic rings dominates, making the molecule hydrophobic.[8][10]

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): The compound is likely to exhibit good solubility in these solvents. They can effectively solvate the molecule without the high energy cost required to break the strong hydrogen-bonding network of water.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): High solubility is predicted in these solvents due to favorable van der Waals interactions between the solvents and the aromatic rings of the compound.

-

Aqueous Acid/Base : As a neutral ether, this compound lacks acidic or basic functional groups. Therefore, its solubility is not expected to significantly increase in dilute aqueous acids (e.g., 5% HCl) or bases (e.g., 5% NaOH).[11]

This predicted profile makes the compound suitable for reactions and purifications in a wide range of common organic solvents.

Experimental Determination of Qualitative Solubility

To empirically validate the predicted solubility, a systematic qualitative analysis is necessary. The following protocol provides a reliable, step-by-step method for determining the solubility class of an unknown or poorly characterized compound like this compound.[11][12]

Protocol: Qualitative Solubility Testing

Materials:

-

This compound

-

Small test tubes (e.g., 13x100 mm)

-

Spatula

-

Graduated pipettes or cylinders

-

Vortex mixer

-

Solvents: Deionized Water, 5% w/v Sodium Hydroxide (NaOH), 5% v/v Hydrochloric Acid (HCl), Hexane, Ethanol.

Procedure:

-

Preparation : For each solvent to be tested, place approximately 25 mg of this compound into a clean, dry test tube.

-

Solvent Addition : Add 0.75 mL of the first solvent (e.g., Deionized Water) to the test tube in three 0.25 mL portions.[12]

-

Mixing : After each addition, cap the test tube and shake it vigorously or use a vortex mixer for at least 30-60 seconds to ensure thorough mixing.[13][14]

-

Observation : Allow the mixture to stand and observe. Classify the solubility as:

-

Soluble : The solid dissolves completely, leaving a clear, homogeneous solution.

-

Partially Soluble : A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble : The solid does not appear to dissolve at all.[14]

-

-

Systematic Testing : Repeat steps 2-4 for each solvent. A logical progression, as illustrated in the workflow diagram below, is recommended. Start with water. If the compound is insoluble, proceed to test its solubility in 5% HCl and 5% NaOH to check for basic or acidic functional groups.[11] Finally, test solubility in representative organic solvents like hexane (non-polar) and ethanol (polar).

-

Record Keeping : Meticulously record all observations in a laboratory notebook.

Workflow for Qualitative Solubility Analysis

The following diagram illustrates the logical workflow for determining the solubility class of an organic compound.

Caption: A logical workflow for the qualitative solubility analysis of an organic compound.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as 1-(benzyloxy)-4-fluorobenzene, suggest that it should be handled with care.[5]

-

Hazards : Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][15]

-

Handling : Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][17] Avoid breathing dust or vapors.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible substances.[18]

Always consult a comprehensive, compound-specific SDS from the supplier before handling any chemical.

Conclusion

This compound is a hydrophobic, lipophilic molecule with poor aqueous solubility. Its chemical structure, dominated by two aromatic rings, predicts high solubility in a range of common non-polar and polar aprotic organic solvents. The ether linkage provides a site for hydrogen bond acceptance but is insufficient to overcome the non-polar nature of the bulk of the molecule. Understanding these fundamental physical and solubility properties is essential for its effective use in synthetic protocols, purification processes, and as a building block in drug discovery and materials science.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. This compound | C13H11FO | CID 259659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 368-21-8, China this compound 368-21-8 Manufacturers, China this compound 368-21-8 Suppliers - capotchem [chemnet.com]

- 5. 1-(Benzyloxy)-4-fluorobenzene | C13H11FO | CID 2735992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(Benzyloxy)-5-chloro-2-fluoro-3-methylbenzene | C14H12ClFO | CID 177691149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

- 10. Alcohols and Ethers [chemed.chem.purdue.edu]

- 11. www1.udel.edu [www1.udel.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

- 14. saltise.ca [saltise.ca]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. fishersci.com [fishersci.com]

- 18. aksci.com [aksci.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Benzyloxy-2-fluoro-benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 1-Benzyloxy-2-fluoro-benzene was not publicly available at the time of this writing. The following guide has been meticulously compiled by extrapolating data from structurally analogous compounds. All procedures and safety measures are based on the known hazards of similar chemical entities. It is imperative that users conduct a thorough, site-specific risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department. This document is intended as a comprehensive guide, not a replacement for institutional safety protocols.

Introduction: Understanding the Profile of this compound

This compound is an aromatic ether that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique substitution pattern, featuring a bulky benzyloxy group and an electron-withdrawing fluorine atom, makes it a key intermediate for introducing specific functionalities into complex molecules. However, as with any specialized chemical reagent, a comprehensive understanding of its hazard profile and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of the research. This guide provides an in-depth analysis of the anticipated safety considerations, handling protocols, and emergency procedures for this compound, based on expert evaluation of its chemical structure and data from closely related compounds.

Hazard Identification and Risk Assessment: A Proactive Approach

Based on the analysis of structurally similar compounds, this compound is anticipated to present the following hazards:

-

Skin and Eye Irritation: Direct contact is likely to cause irritation to the skin and serious irritation to the eyes.[1][2]

-

Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[1][2]

-

Potential for Harm upon Ingestion: While specific data is unavailable, similar compounds can be harmful if swallowed.[2]

GHS Hazard Classification (Anticipated):

| Hazard Class | Category |

| Skin Irritation | Category 2 |

| Serious Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) |

Causality of Hazards: The irritant nature of halogenated and benzylated aromatic compounds often stems from their ability to interact with biological macromolecules. The fluorinated benzene ring can act as a mild electrophile, while the overall lipophilicity of the molecule allows for penetration of skin and mucous membranes, leading to localized irritation.

Prudent Practices for Safe Handling and Storage

A systematic approach to handling and storage is crucial to minimize exposure and mitigate risks.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[3][4] The fume hood should have adequate airflow and be regularly inspected. An eyewash station and safety shower must be readily accessible in the immediate work area.[1][3]

Personal Protective Equipment (PPE): The Essential Barrier

A multi-layered approach to PPE is required to prevent contact.[4]

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles | Protects against splashes and airborne particles. |

| Hand Protection | Nitrile or other chemically resistant gloves | Provides a barrier against skin contact. |

| Body Protection | A standard laboratory coat | Prevents contamination of personal clothing. |

For procedures with a heightened risk of spills or aerosol generation, consider supplementing with a face shield and a chemical-resistant apron.[4]

Storage Protocols for Stability and Safety

Store this compound in a tightly sealed, properly labeled container. The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]

Experimental Workflow: A Step-by-Step Guide to Safe Manipulation

The following protocol outlines a generalized procedure for handling this compound in a laboratory setting.

Protocol: Weighing and Dissolution of this compound

-

Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Weighing:

-

Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.

-

Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid generating dust.

-

Securely cap the stock container immediately after dispensing.

-

-

Dissolution:

-

Place a stir bar in an appropriate reaction flask containing the chosen solvent.

-

Slowly add the weighed this compound to the solvent while stirring to facilitate dissolution.

-

Rinse the weighing vessel with a small amount of the solvent and add it to the reaction flask to ensure a complete transfer.

-

-

Cleanup:

Caption: A generalized workflow for the safe handling of this compound.

Emergency Preparedness: Responding Effectively to Incidents

Prompt and correct action during an emergency is critical.

First Aid Measures

-

Inhalation: If a person inhales a significant amount of the substance, immediately move them to fresh air. If breathing has stopped, perform artificial respiration. Seek medical attention as soon as possible.[1][5]

-

Skin Contact: If the chemical comes into contact with the skin, immediately flush the affected area with plenty of soap and water. Remove any contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1][5]

-

Eye Contact: In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

-

Ingestion: If the substance is swallowed, do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][6]

Caption: Decision-making flowchart for first aid response to exposure.

Accidental Release Measures

In the event of a spill, evacuate unprotected personnel from the area. Wear appropriate PPE and ensure adequate ventilation. Absorb the spilled material with an inert substance such as vermiculite, sand, or a commercial sorbent.[1][4] Collect the absorbed material and contaminated debris into a designated, labeled hazardous waste container.[4] Clean the spill area with a suitable solvent, followed by washing with soap and water.[4]

Fire and Explosion Hazards

While not anticipated to be highly flammable, in the event of a fire, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.[1] Upon thermal decomposition, this compound may produce hazardous gases, including carbon oxides and hydrogen fluoride.[1]

Disposal Considerations: Responsible Waste Management

All waste containing this compound should be treated as hazardous.[4] Dispose of waste in a clearly labeled, sealed, and chemically compatible container.[4] Follow all federal, state, and local regulations for the disposal of chemical waste.[3] Do not dispose of this chemical down the drain or in regular trash.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁FO | PubChem[7] |

| Molecular Weight | 202.22 g/mol | PubChem[7] |

| Appearance | Not specified (likely a solid or liquid) | - |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

Toxicological and Ecological Information

Specific toxicological and ecological data for this compound are not available. However, based on its structure as a halogenated aromatic compound, it should be handled with the assumption of potential toxicity, and measures should be taken to prevent its release into the environment.

Conclusion

This compound is a compound with significant potential in synthetic chemistry. By adhering to the principles of proactive risk assessment, employing robust engineering controls and appropriate personal protective equipment, and being prepared for potential emergencies, researchers can handle this valuable reagent safely and effectively. The causality-driven protocols outlined in this guide provide a framework for a culture of safety in the laboratory, ensuring that scientific advancement does not come at the expense of well-being.

References

- 1. aksci.com [aksci.com]

- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 3. matrixscientific.com [matrixscientific.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 6. ICSC 0015 - BENZENE [chemicalsafety.ilo.org]

- 7. This compound | C13H11FO | CID 259659 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electronic Effects of Substituents in 1-Benzyloxy-2-fluoro-benzene

Abstract

This technical guide provides a comprehensive analysis of the electronic landscape of 1-benzyloxy-2-fluoro-benzene, a molecule of interest in the fields of medicinal chemistry and materials science. We will dissect the intricate interplay of inductive and resonance effects exerted by the ortho-positioned benzyloxy and fluoro substituents. This guide will explore how these competing electronic influences dictate the electron density distribution within the aromatic ring, thereby governing the molecule's reactivity towards electrophilic and nucleophilic reagents. Furthermore, we will present a plausible synthetic route, detailed spectroscopic characterization, and predictive insights into its chemical behavior, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Language of Electrons in Aromatic Systems

The reactivity and properties of a substituted benzene ring are not merely a sum of its parts but rather a complex dialogue between the electronic nature of its substituents and the delocalized π-system of the aromatic core. Two fundamental electronic effects govern this dialogue: the inductive effect and the resonance (or mesomeric) effect.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between a substituent and the carbon atom to which it is attached. Electron-withdrawing groups (EWGs) with a negative inductive effect (-I) pull electron density away from the ring, while electron-donating groups (EDGs) with a positive inductive effect (+I) push electron density towards the ring. The inductive effect weakens with distance.

-

Resonance Effect (M or R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. It requires the presence of p-orbitals on the substituent that can overlap with the p-orbitals of the benzene ring. Substituents that donate electrons to the ring through resonance exhibit a positive mesomeric effect (+M), while those that withdraw electrons from the ring display a negative mesomeric effect (-M).

The overall electronic influence of a substituent is a vector sum of its inductive and resonance effects, which can either reinforce or oppose each other. Understanding this balance is paramount to predicting the chemical behavior of substituted benzenes.

Dissecting the Substituents: A Tale of Two Effects

In this compound, the aromatic ring is influenced by two electronically distinct groups positioned in a sterically influential ortho relationship.

The Fluoro Substituent: A Deactivating Ortho-, Para-Director

The fluorine atom presents a classic case of competing electronic effects.

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, pulling electron density from the benzene ring through the C-F σ-bond. This effect deactivates the ring towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene.[1][2]

-

Resonance Effect (+M): Despite its high electronegativity, fluorine possesses lone pairs of electrons in its 2p orbitals, which can be delocalized into the aromatic π-system. This electron-donating resonance effect increases the electron density at the ortho and para positions.

The interplay between these two opposing forces is nuanced. For fluorine, the -I effect is generally considered to be stronger than the +M effect, leading to an overall deactivation of the ring. However, the +M effect is still significant enough to direct incoming electrophiles to the ortho and para positions.[1][2] The reactivity of fluorobenzene in EAS reactions can be anomalously high, particularly at the para position, sometimes even exceeding that of benzene itself.[2]

The Benzyloxy Substituent: A Strongly Activating Ortho-, Para-Director

The benzyloxy group (-OCH₂Ph) behaves electronically very similarly to the well-studied methoxy group (-OCH₃).[3]

-

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, resulting in a moderate electron-withdrawing inductive effect.

-

Resonance Effect (+M): The lone pairs on the oxygen atom can be readily delocalized into the benzene ring, a potent +M effect that significantly increases the electron density, especially at the ortho and para positions.

For the benzyloxy group, the +M effect overwhelmingly dominates the -I effect.[3] This makes the benzyloxy group a strong activating group, rendering the aromatic ring much more susceptible to electrophilic attack than benzene, and it strongly directs incoming electrophiles to the ortho and para positions.

The Combined Influence in this compound

The ortho-disposition of the strongly activating benzyloxy group and the deactivating but ortho-, para-directing fluoro group in this compound creates a unique electronic environment.

A Qualitative Analysis

The benzyloxy group at C1 is the more powerful activating group and will be the primary director of electrophilic aromatic substitution. It strongly activates its ortho (C2 and C6) and para (C4) positions. The fluoro group at C2, while deactivating the ring overall, also directs ortho (C1 and C3) and para (C5).

The directing effects of the two substituents are summarized as follows:

-

Benzyloxy at C1 directs to: C2, C4, C6

-

Fluoro at C2 directs to: C1, C3, C5

The confluence of these directing effects will determine the most probable sites for electrophilic attack. The benzyloxy group's powerful activating nature suggests that positions C4 and C6 will be the most electron-rich and therefore the most susceptible to electrophilic attack. Position C2 is already substituted.

Quantitative Insights: Hammett and Swain-Lupton Parameters

To quantify the electronic effects of these substituents, we can turn to linear free-energy relationships, such as the Hammett equation.[4][5] The Hammett substituent constants, σ, provide a measure of the electronic-donating or -withdrawing nature of a substituent.

The Swain-Lupton equation further dissects these effects into field (inductive, F) and resonance (R) components.[6][7]

| Substituent | σ_meta_ | σ_para_ | F (Field/Inductive) | R (Resonance) |

| -F | 0.34 | 0.06 | 0.45 | -0.39 |

| -OCH₃ * | 0.12 | -0.27 | 0.29 | -0.53 |

| -OCH₂Ph | ~0.10 | ~-0.25 | ~0.25 | ~-0.50 |

Values for -OCH₃ are used as a close approximation for -OCH₂Ph.

The data clearly illustrates the electron-withdrawing nature of fluorine through its positive F value and its electron-donating character through resonance with a negative R value. Conversely, the benzyloxy (approximated by methoxy) group is a strong resonance donor (large negative R) with a weaker inductive withdrawal (positive F).

Synthesis and Spectroscopic Characterization

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from commercially available 2-fluorophenol and benzyl bromide.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Williamson Ether Synthesis

-

To a solution of 2-fluorophenol (1.0 equivalent) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the 2-fluorophenoxide anion.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy:

-

Aromatic Protons (Benzene Ring of Benzyloxy Group): A multiplet in the range of δ 7.3-7.5 ppm, integrating to 5H.

-

Aromatic Protons (Disubstituted Benzene Ring): A complex multiplet pattern in the range of δ 6.8-7.2 ppm, integrating to 4H, arising from the four protons on the fluoro- and benzyloxy-substituted ring.

-

Methylene Protons (-OCH₂Ph): A singlet at approximately δ 5.1 ppm, integrating to 2H.

¹³C NMR Spectroscopy:

-

C-F Carbon: A doublet with a large coupling constant (¹J_CF_ ≈ 245 Hz) is expected for the carbon directly attached to the fluorine atom.

-

C-O Carbon: The carbon attached to the benzyloxy group will appear as a doublet due to coupling with the ortho-fluorine.

-

Other Aromatic Carbons: The remaining aromatic carbons will exhibit characteristic shifts and C-F coupling constants (²J_CF_, ³J_CF_, ⁴J_CF_).

-

Methylene Carbon: A peak around δ 71 ppm is expected for the -OCH₂- carbon.

¹⁹F NMR Spectroscopy:

-

A single resonance is expected for the fluorine atom, likely in the typical range for an aryl fluoride. The chemical shift will be influenced by the ortho-benzyloxy group.

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 202.08, corresponding to the molecular formula C₁₃H₁₁FO.

Reactivity Profile

The electronic effects of the substituents provide a roadmap for the reactivity of this compound.

Electrophilic Aromatic Substitution (EAS)

The powerful activating and ortho-, para-directing benzyloxy group will dominate the regiochemical outcome of EAS reactions. The fluoro group, while deactivating, also directs to some of the same positions.

Caption: Predicted regioselectivity of electrophilic aromatic substitution.

The primary sites of electrophilic attack are predicted to be C4 (para to the benzyloxy group) and C6 (ortho to the benzyloxy group). Steric hindrance from the adjacent benzyloxy group might slightly disfavor substitution at the C6 position compared to the C4 position.

Nucleophilic Aromatic Substitution (S_N_Ar)

Nucleophilic aromatic substitution on an aryl fluoride is generally difficult and requires strong activation by electron-withdrawing groups. The strongly electron-donating benzyloxy group deactivates the ring towards S_N_Ar. Therefore, displacement of the fluoride ion by a nucleophile is expected to be challenging under standard conditions.

Conclusion

The electronic character of this compound is a product of the synergistic and antagonistic interplay between its fluoro and benzyloxy substituents. The potent +M effect of the benzyloxy group renders the aromatic ring highly activated towards electrophilic attack, with a strong preference for substitution at the C4 and C6 positions. Conversely, the combined electron-donating nature of the benzyloxy group and the relatively weak electron-withdrawing nature of the fluoro group make the molecule a poor substrate for nucleophilic aromatic substitution. This in-depth guide, by integrating fundamental principles with predictive analysis, provides a solid framework for understanding and utilizing this compound in synthetic and medicinal chemistry endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. oxfordreference.com [oxfordreference.com]

- 5. Field and Resonance values according to Swain [stenutz.eu]

- 6. Swain–Lupton equation - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note & Protocol: Synthesis of 1-Benzyloxy-2-fluoro-benzene via Williamson Ether Synthesis

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Benzyl Ethers

Fluorine-containing organic molecules are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 1-Benzyloxy-2-fluoro-benzene serves as a key building block in the synthesis of more complex chemical entities. The fluorinated phenyl ring offers a site for further functionalization, while the benzyl ether provides a stable, yet cleavable, protecting group for the phenolic hydroxyl. This application note provides a detailed, field-proven protocol for the synthesis of this compound from 2-fluorophenol via the classic Williamson ether synthesis.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound from 2-fluorophenol is achieved through a Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In the first step, a base is used to deprotonate the acidic hydroxyl group of 2-fluorophenol, forming the more nucleophilic 2-fluorophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide leaving group to form the desired aryl benzyl ether.[1][3]

The choice of a relatively weak base like potassium carbonate is strategic. While stronger bases like sodium hydride could be used, potassium carbonate is less hazardous, easier to handle, and sufficiently basic to deprotonate the acidic phenol without promoting significant side reactions. Acetone is an excellent solvent for this reaction as it is a polar aprotic solvent that can dissolve both the ionic phenoxide and the organic benzyl bromide, facilitating the SN2 reaction.[2]

Experimental Protocol

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-Fluorophenol | 367-12-4 | 112.10 | 1.12 g | 10.0 |